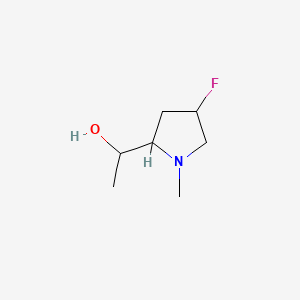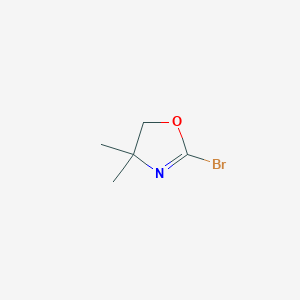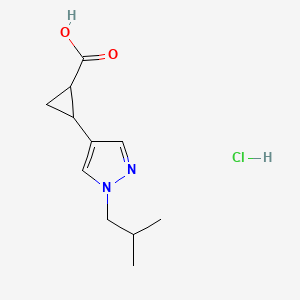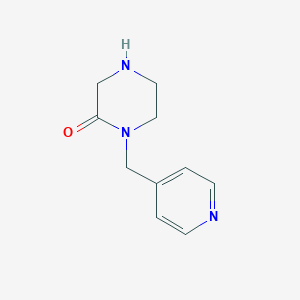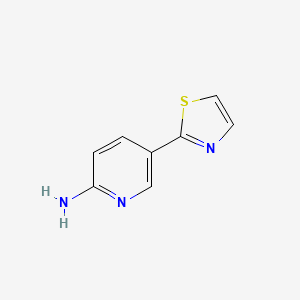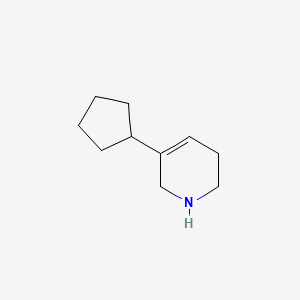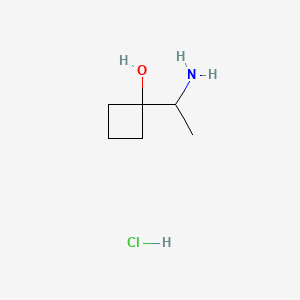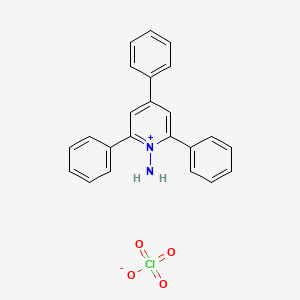![molecular formula C24H39N3O4S B13889125 N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C12H16N2O4S·C12H23N. It is a derivative of L-leucine, an essential amino acid, and is often used in various biochemical and pharmaceutical research applications. The compound is known for its stability and unique chemical properties, making it a valuable tool in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of L-leucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting N-2-nitrophenylsulfenyl-L-leucine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfenyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research due to its unique properties:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications in drug development.
Wirkmechanismus
The compound exerts its effects primarily through the interaction of its nitrophenylsulfenyl group with biological molecules. The sulfenyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2-NITROPHENYLSULFENYL-L-ALANINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but derived from L-alanine.
N-2-NITROPHENYLSULFENYL-L-SERINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but derived from L-serine.
Uniqueness
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific interaction with L-leucine, providing distinct steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in studies involving leucine-specific pathways and mechanisms .
Eigenschaften
Molekularformel |
C24H39N3O4S |
|---|---|
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2 |
InChI-Schlüssel |
LCMFKMWXEWZXQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


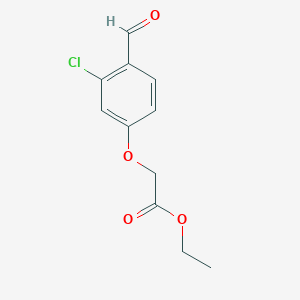
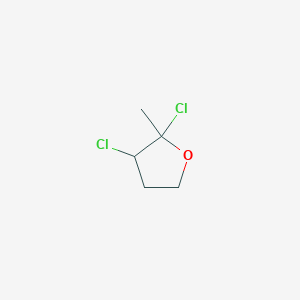
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
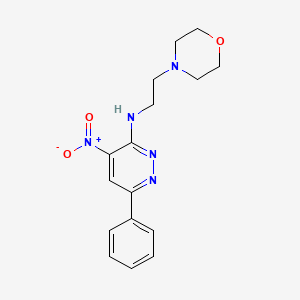
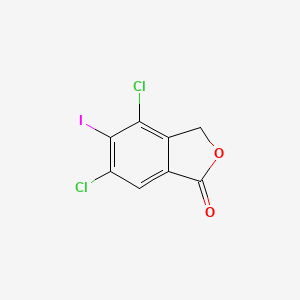
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
